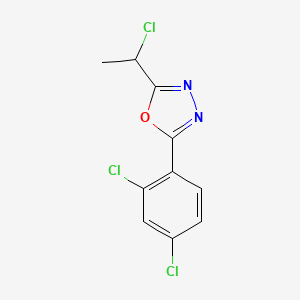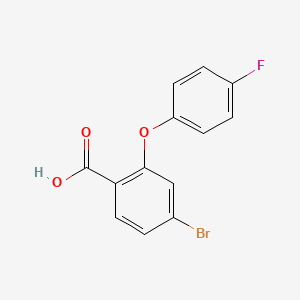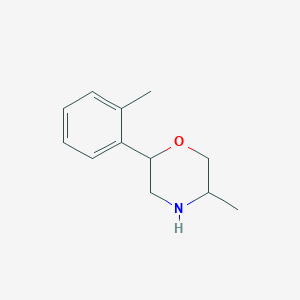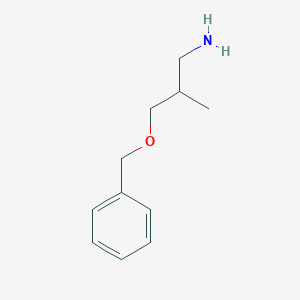
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is an organic compound with the molecular formula C10H6Cl3N3O . This compound is of significant interest to researchers and industries, as it exhibits several interesting physical and chemical properties.
Molecular Structure Analysis
The molecule contains a total of 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 3 Chlorine atoms . It also contains 17 non-Hydrogen bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 Oxazole .Applications De Recherche Scientifique
Green Synthesis Approaches
2-Aryl-1,3,4-oxadiazoles, a category that includes compounds similar to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole, have been highlighted for their significance in various research fields. An eco-friendly synthetic method has been developed for the preparation of 2-aryl-1,3,4-oxadiazoles, utilizing hydrazides and 1,1-dichloro-2-nitroethene. This method features high yields, simplicity in purification, use of water as the reaction medium, energy efficiency, and eliminates the need for catalysts, demonstrating a sustainable approach to synthesizing such molecules (Zhu, Zou, Shao, & Li, 2015).
Molecular Structure Insights
The study of molecular structures and their dipole moments, particularly in 2-phenyl- and 2,5-diphenyl-1,3,4-oxadiazoles and their derivatives, provides valuable insights into the electronic configurations and conjugation within these molecules. Understanding the charge distributions and the effects of various substituents can aid in the design of more efficient and targeted compounds for various applications (Lutskii, Shepel, Shvaika, & Klimisha, 1970).
Novel Synthesis Methods
A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives has been developed, using (N-isocyanimino)triphenylphosphorane, secondary amines, carboxylic acids, and aromatic aldehydes. This method operates at ambient temperature without the need for catalysts or activation, offering an efficient alternative for obtaining fully substituted 1,3,4-oxadiazole derivatives (Ramazani & Rezaei, 2010).
Fungicidal Applications
Compounds structurally related to 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole have been synthesized and evaluated for their fungicidal properties. Notably, several 3,5-disubstituted 1,3,4-oxadiazole-2-thiones exhibited significant toxicity against test organisms, highlighting the potential of these molecules in developing new fungicides (Goswami, Kataky, Baruah, & Nath, 1984).
Optoelectronic Materials
1,3,4-Oxadiazole derivatives, including those similar to the compound of interest, have been explored for their potential in optoelectronic applications. The synthesis of novel polymers containing 1,3,4-oxadiazole rings has led to materials that exhibit blue light emission, high quantum yields, and good film-forming abilities. These materials have been investigated for their use in organic light-emitting diodes (LEDs) and other optoelectronic devices, demonstrating the versatility and potential of 1,3,4-oxadiazole derivatives in advanced material science (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Mécanisme D'action
The mechanism of action of 2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole is not specified in the available resources.
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)7-3-2-6(12)4-8(7)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUVJSICIWPDCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Chloroethyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)








![2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B1517838.png)
